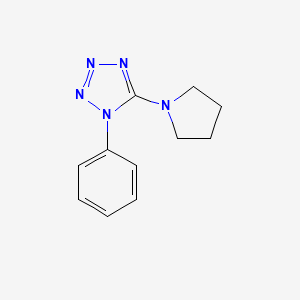

1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N5 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-phenyl-5-pyrrolidin-1-yltetrazole |

InChI |

InChI=1S/C11H13N5/c1-2-6-10(7-3-1)16-11(12-13-14-16)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

MDMMJYAEBRXUBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NN=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

Introduction

1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted at the 1-position with a phenyl group and at the 5-position with a pyrrolidinyl group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a key structural feature in many pharmacologically active compounds. It is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1][2] The combination of the phenyl and pyrrolidinyl substituents on the tetrazole core suggests potential for diverse biological activities, drawing from the known properties of related chemical entities.

Chemical and Physical Properties (Predicted)

Quantitative data for the target compound is unavailable. The following table presents data for structurally similar compounds to provide an estimated profile.

| Property | 1-Phenyl-1H-tetrazole | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 1-Phenyl-5-mercapto-1H-tetrazole |

| Molecular Formula | C₇H₆N₄ | C₅H₉N₅ | C₇H₆N₄S |

| Molecular Weight | 146.15 g/mol | 139.16 g/mol | 178.22 g/mol |

| Melting Point | 66-68 °C | 271 °C (lit.) | 150-154 °C |

| Appearance | White to off-white crystalline solid | White to off-white crystal | White odorless crystalline powder |

| CAS Number | 5378-52-9 | 33878-70-5 | 86-93-1 |

Synthetic Methodologies

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various routes. A plausible and commonly employed method for the synthesis of this compound is a three-component reaction involving phenyl isothiocyanate, sodium azide, and pyrrolidine.[3][4]

Proposed Experimental Protocol: Three-Component Synthesis

Reaction Scheme:

Materials:

-

Phenyl isothiocyanate

-

Pyrrolidine

-

Sodium azide (NaN₃)

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vessel, combine phenyl isothiocyanate (1.0 mmol), pyrrolidine (1.0 mmol), sodium azide (3.0 mmol), and bismuth(III) nitrate pentahydrate (1.0 mmol) in dimethylformamide (5.0 mL).

-

Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 125 °C for 5-10 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of water and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Signaling Pathways

Based on the pharmacological profiles of structurally related tetrazole derivatives, this compound could be investigated for a range of biological activities.[1][5][6]

Anti-inflammatory and Analgesic Activity

Many tetrazole derivatives exhibit anti-inflammatory and analgesic properties.[7] A possible mechanism of action could involve the inhibition of key inflammatory mediators.

Antimicrobial Activity

Substituted tetrazoles have been reported to possess antibacterial and antifungal properties.[5] The mechanism could involve the disruption of microbial cellular processes.

Antihypertensive Activity

Certain tetrazole derivatives, particularly those that mimic the structure of angiotensin II receptor antagonists, have shown antihypertensive effects.[8]

Structure-Activity Relationships (SAR) - Inferred

Based on studies of related compounds, the following structure-activity relationships can be hypothesized:

-

1-Phenyl Group: The electronic nature and substitution pattern on the phenyl ring can significantly influence the biological activity. Electron-withdrawing or electron-donating groups may modulate the compound's interaction with biological targets.

-

5-Pyrrolidinyl Group: The pyrrolidine ring provides a basic nitrogen atom and a specific conformational constraint that can be crucial for receptor binding. Modifications to the pyrrolidine ring, such as substitution or stereochemistry, would likely impact activity.

-

Tetrazole Core: The tetrazole ring itself is a key pharmacophore, acting as a stable, acidic moiety that can form important interactions (e.g., hydrogen bonds, ionic interactions) with biological receptors.

Conclusion

While this compound is not a well-characterized compound, its structural features suggest it could be a valuable subject for further investigation in drug discovery. The synthetic routes to analogous 1,5-disubstituted tetrazoles are well-established, providing a clear path for its synthesis. Based on the extensive research into the biological activities of tetrazole derivatives, this compound holds promise for exhibiting a range of pharmacological effects, particularly in the areas of inflammation, microbial infections, and cardiovascular disease. Experimental validation of its synthesis and biological properties is warranted to explore its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the absence of published experimental data for this specific molecule, this guide presents a robust, predicted methodology for its synthesis and characterization. The spectral data herein is extrapolated from closely related, structurally analogous compounds and established principles of spectroscopic analysis.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is a three-component reaction involving phenyl isothiocyanate, sodium azide, and pyrrolidine. This method is a well-established approach for the preparation of 1,5-disubstituted-5-aminotetrazoles.[1][2] The reaction likely proceeds through the formation of a thiourea intermediate, followed by desulfurization and cyclization promoted by a thiophilic agent or via an Ugi-type reaction mechanism.[1][3]

-

Reaction Setup: To a solution of phenyl isothiocyanate (1.0 mmol) in acetonitrile (5.0 mL) in a microwave-safe vial, add pyrrolidine (1.0 mmol) and sodium azide (3.0 mmol).

-

Catalyst Addition: Introduce a catalytic amount of a suitable Lewis acid, such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (1.0 mmol).[1]

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 5-10 minutes at 150 W.[1][2]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, to yield the pure this compound.[1]

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.70 | m | 5H | Phenyl-H |

| ~ 3.60 - 3.80 | t | 4H | N-CH₂ (Pyrrolidine) |

| ~ 1.90 - 2.10 | p | 4H | CH₂-CH₂-CH₂ (Pyrrolidine) |

Prediction based on data from analogous 1-phenyl-1H-tetrazoles and N-substituted pyrrolidines.[4][5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C5 (Tetrazole) |

| ~ 135 | C1' (Phenyl, ipso) |

| ~ 130 | C4' (Phenyl, para) |

| ~ 129 | C2'/C6' or C3'/C5' (Phenyl) |

| ~ 125 | C3'/C5' or C2'/C6' (Phenyl) |

| ~ 50 | N-CH₂ (Pyrrolidine) |

| ~ 25 | CH₂-CH₂-CH₂ (Pyrrolidine) |

Prediction based on data from analogous 1-phenyl-1H-tetrazoles and pyrrolidine-substituted heterocycles.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretch (Aromatic) |

| ~ 2980 - 2850 | C-H stretch (Aliphatic) |

| ~ 1600, 1495 | C=C stretch (Aromatic ring) |

| ~ 1450 - 1550 | N=N stretch (Tetrazole ring) |

| ~ 1250, 990 | Tetrazole ring vibrations |

Prediction based on IR spectra of 1-phenyl-1H-tetrazole and other substituted tetrazoles.[7][8][9][10]

| m/z | Predicted Fragment Ion |

| 215 | [M]⁺ (Molecular Ion) |

| 187 | [M - N₂]⁺ |

| 119 | [C₆H₅N₃]⁺ or [C₆H₅NCO]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Prediction based on established fragmentation patterns of 1,5-disubstituted tetrazoles, which often involve the loss of N₂ or N₃.[11][12]

Structure Elucidation Workflow

The comprehensive characterization of the synthesized this compound would follow a standard analytical workflow to confirm its structure.

Experimental Workflow for Structure Elucidation

Caption: General workflow for the synthesis and structural confirmation.

X-ray Crystallography

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database. Should single crystals be obtained, X-ray diffraction analysis would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would definitively confirm the connectivity and regiochemistry of the phenyl and pyrrolidinyl substituents on the tetrazole ring.

Conclusion

Based on established synthetic methodologies and spectroscopic data from analogous compounds, this guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. The predicted data serves as a robust reference for researchers aiming to synthesize and characterize this compound. The definitive confirmation of its structure would ultimately be achieved through single-crystal X-ray diffraction analysis.

References

- 1. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 4. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 11. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide on 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential synthetic routes for the novel compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its molecular characteristics and methodologies for its synthesis.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These data are essential for the accurate preparation and characterization of the compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₅ |

| Molecular Weight | 215.25 g/mol |

Synthetic Methodologies

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of 1,5-disubstituted tetrazoles can be adapted for its preparation. Two promising approaches are outlined below.

Synthesis via Imidoylbenzotriazole Intermediate

A general and efficient method for synthesizing 1,5-disubstituted tetrazoles involves the use of imidoylbenzotriazoles as stable intermediates.[1] This approach offers mild reaction conditions and short reaction times.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound via an imidoylbenzotriazole intermediate.

Experimental Protocol (Generalized):

-

Formation of Imidoyl Chloride: The starting amide, pyrrolidine-1-carboxanilide, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding N-phenylpyrrolidine-1-carboximidoyl chloride.

-

Formation of Imidoylbenzotriazole: The imidoyl chloride is then reacted with benzotriazole in the presence of a base to yield the stable imidoylbenzotriazole intermediate.

-

Tetrazole Formation: The imidoylbenzotriazole is subsequently reacted with sodium azide (NaN₃) under phase-transfer catalysis conditions, typically using a quaternary ammonium salt like tetrabutylammonium bromide, in a biphasic solvent system (e.g., dichloromethane-water) at room temperature.[1] The desired product, this compound, is then isolated and purified using standard chromatographic techniques.

Ugi-Azide Three-Component Reaction

The Ugi-azide reaction is a powerful multicomponent reaction for the synthesis of 1,5-disubstituted-1H-tetrazoles in a single operational step under mild conditions.[2]

Reaction Scheme:

Figure 2: Proposed logical flow for the Ugi-azide synthesis of this compound.

Experimental Protocol (Generalized):

-

Reaction Setup: Aniline, pyrrolidine, an isocyanide (e.g., tert-butyl isocyanide), and a source of hydrazoic acid (typically sodium azide in the presence of an acid) are combined in a suitable solvent, such as methanol or water.

-

Reaction Progression: The reaction proceeds through the formation of an iminium ion from the aniline and pyrrolidine, followed by nucleophilic attack of the isocyanide and subsequent addition of the azide anion.

-

Cyclization and Product Formation: The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable tetrazole ring of the final product.[2]

-

Workup and Purification: The product is then isolated from the reaction mixture and purified by standard methods such as extraction and column chromatography.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, quantitative efficacy (e.g., IC₅₀ or Kᵢ values), or associated signaling pathways for this compound. Tetrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides the fundamental molecular information and outlines plausible synthetic strategies for this compound based on established chemical literature. The provided synthetic routes offer a starting point for the laboratory preparation of this novel compound. Future research endeavors should focus on the experimental validation of these synthetic pathways, as well as the comprehensive evaluation of the biological activities and potential therapeutic applications of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific molecule, this document combines computationally predicted data with experimentally determined properties of structurally analogous compounds to offer a robust profile for research and development purposes. Detailed experimental protocols for key physicochemical measurements are also provided, alongside graphical representations of synthetic pathways and property determination workflows to facilitate a deeper understanding of this compound's characteristics and potential applications in medicinal chemistry.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often utilized as bioisosteres for carboxylic acids and amides, which can enhance metabolic stability and other pharmacokinetic properties. The compound this compound, a 1,5-disubstituted tetrazole, is of particular interest due to the combined structural features of the phenyl and pyrrolidine moieties, suggesting potential for unique biological activities. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide consolidates predicted values and data from closely related analogs to provide a foundational understanding for researchers.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties of this compound

To provide a baseline for this novel compound, a suite of physicochemical properties was predicted using computational methods. The SMILES string for this compound is C1CCN(C1)C2=NN=NN2C3=CC=CC=C3.

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Formula | C11H13N5 | - |

| Molecular Weight | 215.26 g/mol | - |

| miLogP | 1.89 | Molinspiration |

| Topological Polar Surface Area (TPSA) | 54.99 Ų | Molinspiration |

| Number of H-Bond Acceptors | 5 | Molinspiration |

| Number of H-Bond Donors | 0 | Molinspiration |

| Number of Rotatable Bonds | 1 | Molinspiration |

| Volume | 199.34 ų | Molinspiration |

Note: These values are computationally derived and should be confirmed by experimental methods.

Experimental Physicochemical Properties of Structurally Related Compounds

To provide context for the predicted values, the following table summarizes experimentally determined physicochemical properties of several structurally similar tetrazole derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP | Reference(s) |

| 1-Phenyl-1H-tetrazole-5-thiol | C7H6N4S | 178.22 | >300 | Soluble in water (1g/15mL) | 0.951 | [1] |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | C5H9N5 | 139.16 | 271 | Insoluble in water or chloroform; Soluble in acetonitrile and tetrahydrofuran | - | [2][3] |

| 5-Phenyl-1H-tetrazole | C7H6N4 | 146.15 | - | 3.2 µg/mL (at pH 7.4) | - | [4] |

| 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride | C11H15ClN6 | 266.73 | - | - | - | [5] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt unit).

-

The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/min for an initial estimate, followed by a slower ramp of 1-2°C/min for a precise measurement near the estimated melting point).

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units such as mg/mL or mol/L.

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix a known volume of this solution with an equal volume of the other immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

-

A sample is taken from each phase (the n-octanol and aqueous layers).

-

The concentration of the compound in each sample is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The logP value is calculated using the formula: logP = log10([Compound]octanol / [Compound]water).

Synthesis and Characterization Workflow

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various synthetic routes. A general workflow for the synthesis and subsequent characterization is depicted below.

Caption: General workflow for the synthesis and structural characterization of this compound.

Physicochemical Property Determination Workflow

The determination of the key physicochemical properties follows a logical experimental sequence.

Caption: Workflow for the experimental determination of key physicochemical properties.

Potential Biological Relevance of Tetrazole Derivatives

While the specific biological activity of this compound is yet to be determined, the broader class of tetrazole derivatives has been shown to interact with various biological targets.

Caption: Overview of reported biological activities for the tetrazole scaffold.

Conclusion

This compound is a compound of interest for which a complete experimental physicochemical profile is not yet publicly available. This guide provides a foundational dataset based on computational predictions and comparative analysis with structurally related molecules. The outlined experimental protocols offer a clear path for researchers to determine these properties empirically. The provided workflows for synthesis and characterization, along with an overview of the potential biological relevance of tetrazoles, aim to support and accelerate the research and development of this and other novel tetrazole derivatives. Future experimental validation of the predicted properties is essential for the continued investigation of this compound's potential in drug discovery.

References

- 1. app.molview.com [app.molview.com]

- 2. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 3. Fisher Scientific: Chemical Structure Search [fishersci.com]

- 4. 5-Chloro-1-phenyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]

Synthesis Pathway of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of a 1-phenyl-1H-tetrazole-5-thiol intermediate, followed by a nucleophilic substitution reaction with pyrrolidine. This guide presents detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and optimization of this synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following two key steps:

-

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol. This initial step involves the reaction of phenyl isothiocyanate with sodium azide in an aqueous medium. This reaction is a well-established method for the formation of 1-substituted-1H-tetrazole-5-thiols.

-

Step 2: Synthesis of this compound. This step involves a nucleophilic aromatic substitution. To facilitate this, the thiol group of the intermediate is first oxidized to a more reactive sulfone. This activated intermediate then readily reacts with pyrrolidine to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This procedure is based on the established reaction between phenyl isothiocyanate and sodium azide.[1]

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (1.0 equivalent) in water.

-

To this solution, add phenyl isothiocyanate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for a specified duration (typically several hours, to be optimized).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 1-Phenyl-1H-tetrazole-5-thiol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | High | [1] |

| Purity | High after recrystallization | - |

| Reaction Time | Several hours (optimization required) | - |

| Reaction Temp. | Reflux | [1] |

Step 2: Synthesis of this compound

This two-part step involves the oxidation of the thiol to a sulfone, followed by nucleophilic substitution with pyrrolidine.

Part A: Oxidation of 1-Phenyl-1H-tetrazole-5-thiol to 1-Phenyl-1H-tetrazole-5-sulfone

This procedure is adapted from general methods for the oxidation of thiols to sulfones.

Materials:

-

1-Phenyl-1H-tetrazole-5-thiol

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or Oxone®)

-

Suitable solvent (e.g., dichloromethane (DCM) or methanol/water)

Procedure:

-

Dissolve 1-Phenyl-1H-tetrazole-5-thiol (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (typically 2.0-2.2 equivalents for complete oxidation to the sulfone) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Phenyl-1H-tetrazole-5-sulfone.

-

Purify the product by column chromatography if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically high for thiol oxidations | General Knowledge |

| Purity | High after purification | - |

| Reaction Time | Varies with oxidizing agent | - |

| Reaction Temp. | 0 °C to room temperature | - |

Part B: Nucleophilic Aromatic Substitution with Pyrrolidine

This procedure is based on the reaction of sulfonyl-activated aromatic systems with amines.

Materials:

-

1-Phenyl-1H-tetrazole-5-sulfone

-

Pyrrolidine

-

A suitable solvent (e.g., dimethylformamide (DMF) or acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

-

Dissolve 1-Phenyl-1H-tetrazole-5-sulfone (1.0 equivalent) in the chosen solvent in a reaction vessel.

-

Add the non-nucleophilic base (1.1-1.5 equivalents).

-

Add pyrrolidine (1.1-1.5 equivalents) to the mixture.

-

Heat the reaction mixture to an elevated temperature (to be optimized, e.g., 80-120 °C) and stir for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Moderate to high (expected) | General SNAr chemistry |

| Purity | High after purification | - |

| Reaction Time | Several hours (optimization required) | - |

| Reaction Temp. | 80-120 °C (optimization required) | - |

III. Signaling Pathways and Logical Relationships

The core of this synthesis relies on fundamental principles of organic chemistry. The logical progression can be visualized as follows:

Figure 2: Logical flow of the synthesis pathway.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the outlined reaction conditions to achieve the desired yield and purity for their specific applications. Standard laboratory safety precautions should be strictly adhered to, particularly when handling sodium azide and oxidizing agents.

References

The Enduring Legacy of Phenyl-Tetrazoles: A Technical Guide to Their Discovery, Synthesis, and Application

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of phenyl-tetrazole compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, synthetic evolution, and biological significance of this pivotal class of heterocyclic compounds. From their serendipitous discovery in the late 19th century to their role in modern medicine, phenyl-tetrazoles have established themselves as a cornerstone of medicinal chemistry and materials science.

A Historical Overview: From Discovery to Modern Prominence

The journey of tetrazole chemistry began in 1885 with the Swedish chemist J.A. Bladin. While investigating the reactions of dicyanophenylhydrazine with nitrous acid, he unexpectedly synthesized the first-ever tetrazole derivative, a compound with the chemical formula C₈H₅N₅, which was later identified as a phenyl-tetrazole derivative.[1][2][3] This pioneering work laid the foundation for a new field of heterocyclic chemistry. However, the full potential of tetrazoles remained largely untapped for several decades.

A significant breakthrough came in 1901 when Hantzsch and Vagt described the 1,3-dipolar cycloaddition reaction between nitriles and azides.[1] This synthetic route proved to be a far more versatile and efficient method for creating the tetrazole ring and remains a cornerstone of tetrazole synthesis to this day. The mid-20th century saw a surge in tetrazole research, with a comprehensive review by Frank R. Benson in Chemical Reviews in 1947 summarizing the state of the field and spurring further investigation.[4][5] It was during this period that the unique properties of tetrazoles, particularly their ability to act as a bioisostere for the carboxylic acid group, began to be appreciated in medicinal chemistry.[6] This bioisosteric relationship is a key reason for the prevalence of the tetrazole moiety in numerous FDA-approved drugs.[1][5]

Synthetic Evolution: From Classical Methods to Modern Innovations

The synthesis of phenyl-tetrazole compounds has evolved significantly since the initial discoveries. The two primary isomers, 1-phenyl-1H-tetrazole and 5-phenyl-1H-tetrazole, are generally accessed through distinct, though sometimes overlapping, synthetic strategies.

Synthesis of 5-Phenyl-1H-tetrazole

The most prevalent method for synthesizing 5-substituted tetrazoles, including the 5-phenyl derivative, is the [3+2] cycloaddition of a nitrile with an azide source.

Key Reaction: Benzonitrile + Sodium Azide → 5-Phenyl-1H-tetrazole

This reaction is often catalyzed by a variety of reagents to improve yields and reaction times. Early methods utilized potentially hazardous reagents like hydrazoic acid, but modern protocols favor the use of sodium azide in combination with a Lewis acid or a proton source.

Synthesis of 1-Phenyl-1H-tetrazole

1-substituted tetrazoles are typically synthesized by constructing the tetrazole ring from a starting material that already contains the N-phenyl group. A common approach involves the reaction of a primary amine (aniline) with an orthoformate and sodium azide.

Key Reaction: Aniline + Triethyl Orthoformate + Sodium Azide → 1-Phenyl-1H-tetrazole

This one-pot, three-component reaction provides a direct and efficient route to 1-substituted tetrazoles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key phenyl-tetrazole compounds.

Protocol: Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition

Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using a copper sulfate catalyst.

Materials:

-

Benzonitrile (1 mmol, 0.103 g)

-

Sodium Azide (1 mmol, 0.065 g)

-

Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) (2 mol%, 0.005 g)

-

Dimethyl Sulfoxide (DMSO) (2 mL)

-

Hydrochloric Acid (4 M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate

-

Distilled Water

Procedure:

-

To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).

-

Stir the reaction mixture at room temperature to ensure homogeneity, then raise the temperature to 140 °C.

-

Maintain the reaction at 140 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 4 M HCl and 10 mL of EtOAc.

-

Separate the organic layer, wash it twice with 10 mL of distilled water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude solid 5-phenyl-1H-tetrazole.[7]

Protocol: Synthesis of 1-Phenyl-1H-tetrazole from Aniline

Objective: To synthesize 1-phenyl-1H-tetrazole from aniline, triethyl orthoformate, and sodium azide.

Materials:

-

Aniline (or other aryl amine) (2.0 mmol)

-

Sodium Azide (2.0 mmol)

-

Triethyl Orthoformate (2.4 mmol)

-

Ag/Sodium Borosilicate Nanocomposite (ASBN) catalyst (0.05 g) (Note: Other catalysts like Yb(OTf)₃ can also be used).

Procedure:

-

In a reaction vessel, combine the aryl amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the ASBN catalyst (0.05 g).

-

Heat the mixture to 120 °C under solvent-free conditions for approximately 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and proceed with standard work-up and purification (e.g., column chromatography) to isolate the 1-substituted tetrazole product.[8]

Quantitative Data Summary

The physicochemical and biological properties of phenyl-tetrazole derivatives are crucial for their application in drug design and materials science. The following tables summarize key quantitative data for a selection of these compounds.

| Table 1: Physicochemical Properties of Phenyl-Tetrazole Derivatives | |||

| Compound | Molecular Formula | Melting Point (°C) | pKa |

| 5-Phenyl-1H-tetrazole | C₇H₆N₄ | 216 (dec.) | 4.28 (Predicted) |

| 1-Phenyl-1H-tetrazole | C₇H₆N₄ | 65-67 | Not Reported |

| 1-Phenyl-1H-tetrazole-5-thiol | C₇H₆N₄S | >300 | Not Reported |

Data sourced from references[6][9][10][11].

| Table 2: Biological Activity (IC₅₀ Values) of Selected Phenyl-Tetrazole Derivatives | ||

| Compound Class/Example | Target | IC₅₀ Value |

| 1,5-diaryl-substituted tetrazole (Compound 67) | COX-2 | 2.0 µM |

| Phenyl-tetrazole P2X7 Antagonist (Compound 15d) | P2X7 (Ca²⁺ flux) | 0.021 µM (human) |

| Phenyl-tetrazole P2X7 Antagonist (Compound 15d) | P2X7 (Ca²⁺ flux) | 0.015 µM (rat) |

| 1,5-disubstituted α-amino tetrazole (Compound 16aa) | Caspase-1 (IL-1β release) | 0.35 µM |

| Formononetin (Inhibitor of C48/80-induced histamine release) | Histamine Release | 42.38 µM |

Data sourced from references[12][13][14][15]. Note: Formononetin is not a phenyl-tetrazole but is included for context on histamine release inhibition.

Signaling Pathways and Logical Relationships

The biological effects of phenyl-tetrazole compounds are often mediated through their interaction with specific signaling pathways. Graphviz diagrams are used below to illustrate these complex relationships.

Losartan and the Renin-Angiotensin System

Losartan is a prominent example of a phenyl-tetrazole-containing drug. It functions as an angiotensin II receptor blocker (ARB), playing a crucial role in the management of hypertension.

Phenyl-Tetrazoles as P2X7 Receptor Antagonists

Certain phenyl-tetrazole derivatives act as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain.

Compound 48/80-Induced Histamine Release and Mast Cell Stabilization

Some phenyl-tetrazoles have been investigated for their ability to inhibit histamine release from mast cells, a key process in allergic reactions. The compound 48/80 is a common secretagogue used to induce this process in experimental settings.

Experimental Workflow: Synthesis and Purification of 5-Phenyl-1H-tetrazole

The following diagram outlines the typical laboratory workflow for the synthesis and purification of 5-phenyl-1H-tetrazole.

Conclusion

From a serendipitous 19th-century discovery to a versatile scaffold in modern pharmacology, phenyl-tetrazole compounds have demonstrated remarkable and enduring value. Their unique physicochemical properties, particularly their role as a carboxylic acid bioisostere, have cemented their importance in drug design. The continuous refinement of synthetic methodologies has made a diverse array of phenyl-tetrazole derivatives readily accessible, paving the way for new discoveries. As research continues to uncover novel biological activities and applications, the legacy of the phenyl-tetrazole core is set to expand, promising further innovations in medicine, materials science, and beyond.

References

- 1. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry of the tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Signaling pathway in nerve growth factor induced histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of Antihistamines and Mast Cell Stabilizers in Ocular ...: Ingenta Connect [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

No Direct Biological Activity Data Currently Available for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

A comprehensive review of scientific literature reveals a significant gap in the biological evaluation of the specific compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Despite the well-documented and diverse pharmacological activities of both tetrazole and pyrrolidine scaffolds, their specific combination in this particular molecular structure has not been the subject of published research to date.

While the broader class of tetrazole derivatives has been extensively investigated for a range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, no studies have specifically reported on the synthesis, characterization, and biological testing of this compound. Similarly, although various pyrrolidine-containing compounds have shown promise in drug development, the biological profile of this precise hybrid molecule remains unexplored.

Literature searches have identified studies on structurally related compounds, such as derivatives of 1-phenyl-1H-tetrazole-5-thiol and other tetrazole-pyrrolidine conjugates. These studies suggest that the combination of these two pharmacophores could potentially lead to novel bioactive agents. However, without direct experimental evidence, any prediction of the biological activity, mechanism of action, or potential therapeutic utility of this compound would be purely speculative.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways for a compound that has not been biologically characterized in the scientific literature. Further research, including the chemical synthesis and subsequent biological screening of this compound, is required to elucidate its potential pharmacological profile.

Therapeutic Targets for Substituted Tetrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted tetrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique physicochemical properties, including their ability to act as bioisosteres of carboxylic acids and cis-amide bonds, have led to their incorporation into a wide range of clinically approved drugs and investigational agents.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of substituted tetrazoles, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the research and development of novel tetrazole-based therapeutics.

Key Therapeutic Areas and Molecular Targets

Substituted tetrazoles have demonstrated efficacy across a broad spectrum of diseases, including cancer, inflammatory disorders, cardiovascular diseases, and infectious diseases. Their therapeutic effects are mediated through interactions with various molecular targets, as summarized below.

Oncology

In the realm of oncology, substituted tetrazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Key targets include:

-

Receptor Tyrosine Kinases (RTKs) and Downstream Signaling: Certain tetrazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the ERK/mTOR pathway.[3] By inhibiting components of this pathway, these compounds can arrest the cell cycle and promote programmed cell death.

-

Acetyl-CoA Synthetase 2 (ACSS2): ACSS2 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells under hypoxic conditions.[4][5][6] Substituted tetrazoles have been identified as potent inhibitors of ACSS2, offering a promising strategy to disrupt cancer cell metabolism and growth.[4][5]

Inflammation

The anti-inflammatory properties of substituted tetrazoles are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many tetrazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Cardiovascular Disease

A major application of substituted tetrazoles in cardiovascular medicine is the blockade of the renin-angiotensin system (RAS):

-

Angiotensin II Receptor Type 1 (AT1): The "sartan" class of antihypertensive drugs, such as losartan and valsartan, feature a characteristic biphenyl-tetrazole moiety. This structure allows for high-affinity binding to the AT1 receptor, blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

Infectious Diseases

Substituted tetrazoles have also emerged as promising antimicrobial agents, targeting essential bacterial processes:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of some tetrazole-based antibacterial agents.[7]

-

Other Bacterial Targets: The precise mechanisms of action for many antimicrobial tetrazoles are still under investigation, but they are known to interfere with various essential cellular processes in bacteria.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity of representative substituted tetrazoles against their respective targets.

Table 1: Anticancer Activity of Substituted Tetrazoles

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Gravacridondiol Tetrazole | A549 (Lung) | MTT Assay | ~6 | [3] |

| Gravacridondiol Tetrazole | NCI-H1819 (Lung) | MTT Assay | ~6 | [3] |

Table 2: Anti-inflammatory Activity of Substituted Tetrazoles (COX Inhibition)

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | - | - | - | - |

| Various Tetrazole Derivatives | - | - | - | - |

Note: Specific IC50 values for a range of tetrazole-based COX inhibitors are reported in the literature, but are too numerous to list exhaustively here. Researchers are encouraged to consult primary research articles for specific compounds of interest.

Table 3: Antimicrobial Activity of Substituted Tetrazoles

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Imide-tetrazole 1 | S. aureus (T5592) | 0.8 | [7] |

| Imide-tetrazole 2 | S. aureus (T5592) | 0.8 | [7] |

| Imide-tetrazole 3 | S. aureus (T5592) | 0.8 | [7] |

| Ciprofloxacin (Reference) | S. aureus (T5592) | >3.2 | [7] |

| Imide-tetrazole 1 | S. epidermidis (5253) | 0.8 | [7] |

| Imide-tetrazole 2 | S. epidermidis (5253) | 0.8 | [7] |

| Imide-tetrazole 3 | S. epidermidis (5253) | 0.8 | [7] |

Table 4: ACSS2 Inhibition by Substituted Tetrazoles

| Compound Class | ACSS2 Biochemical IC50 (nM) | ACSS2 Cellular Lipid IC50 (nM) | ACSS2 Cellular Histone IC50 (nM) | Reference |

| Novel Substituted Tetrazoles | A (<1) to D (<10000) | A (<1) to D (<10000) | A (<1) to D (<10000) | [4] |

Note: The reference provides a range of activities for a series of compounds, denoted by letters. "A" represents the highest potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted tetrazoles.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9][10][11][12]

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Substituted tetrazole compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the tetrazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[13][14][15][16]

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Substituted tetrazole compounds

-

Detection system (e.g., ELISA for PGE2, oxygen consumption sensor, or LC-MS/MS)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the tetrazole compounds or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Detection: After a defined incubation period, terminate the reaction and measure the product formation (e.g., PGE2) using the chosen detection method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20][21][22]

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton broth (MHB) or other appropriate growth medium

-

96-well microplates

-

Substituted tetrazole compounds

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the tetrazole compounds in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Angiotensin II Receptor Type 1 (AT1) Binding Assay

This radioligand binding assay measures the affinity of compounds for the AT1 receptor.[23][24][25][26]

Materials:

-

Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes)

-

Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II)

-

Binding buffer

-

Substituted tetrazole compounds

-

Filtration apparatus and glass fiber filters

-

Gamma counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled tetrazole compound or a reference antagonist (e.g., losartan).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

ACSS2 Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of ACSS2.[4][5][27][28]

Materials:

-

Recombinant human ACSS2 enzyme

-

Assay buffer (e.g., HEPES buffer containing MgCl2, DTT)

-

Substrates: Acetate, ATP, and Coenzyme A

-

Substituted tetrazole compounds

-

Detection system to measure AMP production (e.g., Transcreener® AMP²/GMP² Assay Kit)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the tetrazole compounds in DMSO.

-

Assay Reaction: In a 384-well plate, add the ACSS2 enzyme to the assay buffer. Add the test compounds and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding the substrate mixture (acetate, ATP, CoA).

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of AMP produced using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of substituted tetrazoles.

Caption: Anticancer mechanism of a substituted tetrazole via inhibition of the ERK/mTOR signaling pathway.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Substituted tetrazoles continue to be a rich source of inspiration for the development of novel therapeutic agents. Their ability to interact with a diverse range of biological targets underscores their importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key therapeutic targets, quantitative bioactivity data, detailed experimental protocols, and visual representations of relevant pathways and workflows. It is anticipated that this information will serve as a valuable resource for researchers and scientists in the ongoing quest to design and develop the next generation of tetrazole-based drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lung cancer growth inhibition and autophagy activation by tetrazole via ERK1/2 up-regulation and mTOR/p70S6K signaling down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Substituted Tetrazoles as ACSS2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. reprocell.com [reprocell.com]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajgreenchem.com [ajgreenchem.com]

- 18. ijrpc.com [ijrpc.com]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 26. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

An In-depth Technical Guide on the Solubility of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility data for compounds structurally related to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the limited availability of specific quantitative data for the target compound, this document focuses on providing a comprehensive summary of solubility information for analogous structures, a general experimental protocol for solubility determination, and an exploration of the structural features influencing solubility. This information is intended to guide researchers in handling and formulating this and similar chemical entities.

Introduction to this compound

This compound belongs to the tetrazole class of heterocyclic compounds, which are recognized for their significant role in medicinal chemistry. Tetrazole derivatives are often used as bioisosteres for carboxylic acids, potentially improving a drug candidate's metabolic stability and lipophilicity. The pyrrolidine moiety is also a common feature in many biologically active compounds. Understanding the solubility of this compound is crucial for its application in drug discovery and development, from initial screening to formulation.

Solubility of Structurally Related Compounds

| Compound Name | Structure | Solvent(s) | Solubility | Citation |

| 1-Phenyltetrazole-5-thiol | Phenyl group at N1, thiol group at C5 | Ethanol (5%), Acetone, Chloroform, Methanol | Soluble | [1] |

| Water | Partly Soluble | [1] | ||

| 1-Phenyl-1H-tetrazole-5-thiol sodium salt | Phenyl group at N1, sodium thiolate at C5 | Water | 1g / 15mL (clear solution) | [2] |

| 5-Phenyl-1H-tetrazole | Phenyl group at C5 | Water (pH 7.4) | 3.2 µg/mL | [3] |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Pyrrolidine group at C5 | Methanol | Soluble (for optical rotation measurement) | [4] |

Analysis of Related Compound Solubility:

-

The presence of a phenyl group and a tetrazole ring, as in 5-Phenyl-1H-tetrazole, results in very low aqueous solubility[3].

-

The introduction of a polar functional group, such as a thiol in 1-Phenyltetrazole-5-thiol, confers partial solubility in water and good solubility in various organic solvents[1].

-

Conversion to a salt, as seen with 1-Phenyl-1H-tetrazole-5-thiol sodium salt, significantly enhances aqueous solubility[2].

-

The pyrrolidine moiety in (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole suggests that this part of the molecule can contribute to solubility in polar organic solvents like methanol[4].

Based on these observations, it is anticipated that this compound will exhibit low solubility in aqueous solutions and higher solubility in polar organic solvents. The basic nitrogen in the pyrrolidine ring may allow for salt formation to potentially increase aqueous solubility.

Experimental Protocol for Solubility Determination

A standardized and systematic approach is essential for determining the solubility of a new chemical entity. The following is a general protocol that can be adapted for this compound.

Objective: To determine the approximate solubility of the test compound in various solvents relevant to preclinical and formulation studies.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical method for quantification.

Workflow for Solubility Assessment:

Caption: A generalized workflow for determining the kinetic solubility of a compound.

Detailed Steps:

-

Preparation of Stock Solutions (if applicable): For highly soluble compounds or for creating a calibration curve, prepare a concentrated stock solution in a suitable organic solvent like DMSO.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the test solvent in a vial. The goal is to have undissolved solids remaining to ensure saturation.

-

Seal the vials and place them on an orbital shaker or rotator. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC).

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

-

Data Analysis and Reporting: Report the solubility in units of mg/mL or µg/mL. It is also good practice to note the pH of the saturated solution for aqueous solvents.

Factors Influencing the Solubility of this compound

The solubility of a molecule is governed by its physicochemical properties, including its polarity, molecular weight, and ability to form hydrogen bonds.

Caption: A diagram illustrating how different structural moieties of the target molecule may influence its overall solubility.

-

Phenyl Group: This large, non-polar aromatic ring is a significant contributor to the molecule's lipophilicity. It will tend to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.

-

Tetrazole Ring: The four nitrogen atoms in the tetrazole ring are capable of acting as hydrogen bond acceptors, which can enhance interactions with polar protic solvents. The tetrazole ring is generally considered to be a polar moiety.

-

Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring is a hydrogen bond acceptor and can be protonated to form a salt. This feature can be exploited to increase aqueous solubility in acidic conditions.

Conclusion

While direct quantitative solubility data for this compound remains elusive, an analysis of structurally related compounds suggests it is likely to have low aqueous solubility and better solubility in polar organic solvents. The provided general experimental protocol offers a robust framework for determining its solubility profile in various solvents. A thorough understanding of the contributions of the phenyl, tetrazole, and pyrrolidine moieties to its physicochemical properties will be critical for the successful development of this compound for research and potential therapeutic applications. Further experimental investigation is necessary to definitively characterize the solubility of this specific molecule.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines theoretical data with experimental findings for structurally analogous compounds. The provided data serves as a robust reference for researchers engaged in the synthesis, characterization, and application of novel tetrazole derivatives in drug discovery and materials science.

Introduction

1,5-disubstituted tetrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The introduction of a phenyl group at the N1 position and a pyrrolidine moiety at the C5 position is anticipated to modulate the compound's lipophilicity, and potential biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not extensively documented, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a suitable leaving group at the 5-position of a 1-phenyltetrazole precursor with pyrrolidine. A representative procedure is detailed below.

Synthesis of this compound

Materials:

-

1-Phenyl-5-chloro-1H-tetrazole (or 1-Phenyl-1H-tetrazole-5-thiol)

-

Pyrrolidine

-

Triethylamine (or other suitable base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-phenyl-5-chloro-1H-tetrazole (1.0 eq) in acetonitrile, add triethylamine (1.2 eq) and pyrrolidine (1.1 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.

-

Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its closely related analogs.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound and Analogous Compounds

| Compound | Phenyl Protons (ppm) | Pyrrolidine/Piperidine Protons (ppm) | Other Protons (ppm) | Solvent |

| This compound (Predicted) | 7.50-7.65 (m, 5H) | ~3.6 (t, 4H), ~2.0 (m, 4H) | - | CDCl₃ |

| 1-Phenyl-5-(piperidinomethyl)-1H-tetrazole | 7.42-7.58 (m, 5H) | 3.65 (s, 2H), 2.35 (br s, 4H), 1.50 (m, 6H) | - | CDCl₃ |

Table 2: Predicted ¹³C NMR Data for this compound and Analogous Compounds

| Compound | Phenyl Carbons (ppm) | Pyrrolidine/Piperidine Carbons (ppm) | Tetrazole Carbon (C5) (ppm) | Solvent |

| This compound (Predicted) | ~134 (ipso), ~130 (para), ~129 (meta), ~125 (ortho) | ~50 (α-CH₂), ~25 (β-CH₂) | ~155 | CDCl₃ |

| 1-Phenyl-5-(piperidinomethyl)-1H-tetrazole | 134.1, 129.8, 129.3, 124.9 | 53.9, 48.2, 25.8, 23.9 | 154.8 | CDCl₃ |

IR Spectroscopy Data

Table 3: Key IR Absorption Bands for 1-Phenyl-5-substituted-1H-tetrazoles

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=N and N=N Stretch (Tetrazole) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1000-1250 | Medium-Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium |

Characteristic peaks for the tetrazole ring are expected in the 1450-1600 cm⁻¹ region.[1] The presence of the pyrrolidine and phenyl groups will be confirmed by aliphatic and aromatic C-H stretching vibrations, respectively.

Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 216.1249 |

| [M+Na]⁺ | 238.1068 |

| Molecular Formula | C₁₁H₁₃N₅ |

| Exact Mass | 215.1171 |

The fragmentation of 5-substituted-1H-tetrazoles in ESI-MS typically involves the loss of N₂ or HN₃.[2]

Logical Relationships and Workflows

The following diagrams illustrate the general synthetic and analytical workflow for the characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental protocols relevant to this compound. By leveraging predictive methods and data from analogous structures, researchers can effectively guide the synthesis and characterization of this and other novel tetrazole derivatives. The presented workflow and tabulated data are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, a substituted tetrazole with potential applications in medicinal chemistry and drug discovery. Tetrazole derivatives are of significant interest due to their bioisosteric relationship with carboxylic acids and their role in various pharmacologically active compounds. The presented method is a one-pot, three-component reaction, which offers a streamlined and efficient alternative to traditional multi-step synthetic routes. This approach enhances laboratory productivity and is amenable to the generation of compound libraries for high-throughput screening.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in numerous approved drugs. The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of an azide with a nitrile or isocyanide, and multicomponent reactions. The latter approach is particularly advantageous as it allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. This application note details a plausible and efficient synthesis of this compound via a multicomponent reaction involving phenyl isothiocyanate, sodium azide, and pyrrolidine.

Data Presentation

The following table summarizes the reactants and reaction conditions for the synthesis of this compound.

| Reactant/Parameter | Molecular Weight ( g/mol ) | Molar Equivalent | Amount | Role |

| Phenyl isothiocyanate | 135.19 | 1.0 | 1.0 mmol, 135 mg | Starting material |